



Application Notes and Protocols: CCT137690 In Vivo Administration in Mice

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Compound of Interest		
Compound Name:	CCT 137690	
Cat. No.:	B1683879	Get Quote

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Introduction

CCT137690 is a potent and selective, orally bioavailable small molecule inhibitor of Aurora kinases A and B.[1][2][3] These kinases are critical regulators of mitosis, and their overexpression is associated with various human cancers.[1][2][3] CCT137690 has demonstrated anti-proliferative activity in a wide range of human tumor cell lines and has shown efficacy in in vivo preclinical models, particularly in neuroblastoma with MYCN amplification.[1][4][5] These application notes provide a detailed protocol for the in vivo administration of CCT137690 to mice, based on published preclinical studies.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the in vivo administration of CCT137690 in mice as reported in preclinical studies.

Table 1: In Vivo Administration Protocol for CCT137690 in TH-MYCN Transgenic Mice



Parameter	Value	Reference
Mouse Model	TH-MYCN Transgenic	[1]
Drug	CCT137690	[1]
Dosage	100 mg/kg	[1]
Administration Route	Oral Gavage	[1]
Frequency	Twice Daily	[1]
Duration	10 days	[1]
Vehicle Control	Vehicle	[1]

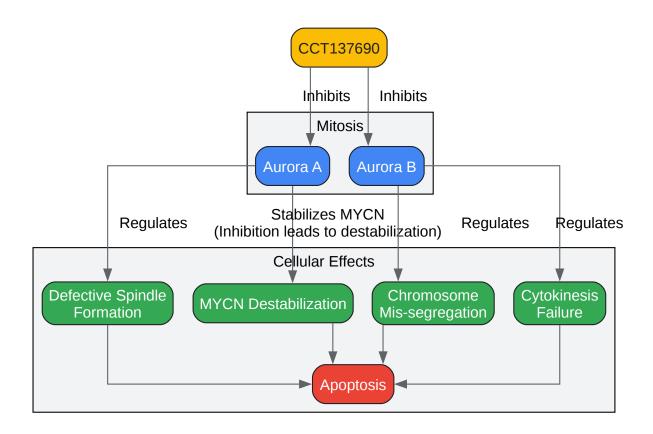
Table 2: In Vivo Efficacy of CCT137690 in Other Mouse Models

Mouse Model	Cancer Type	Dosage	Administrat ion Route	Outcome	Reference
SW620 Xenograft	Colon Carcinoma	Not specified	Oral	Inhibition of tumor growth	[3]
MOLM-13 Xenograft	Acute Myeloid Leukemia	Not specified	Not specified	Potent inhibition of tumor growth	[3]

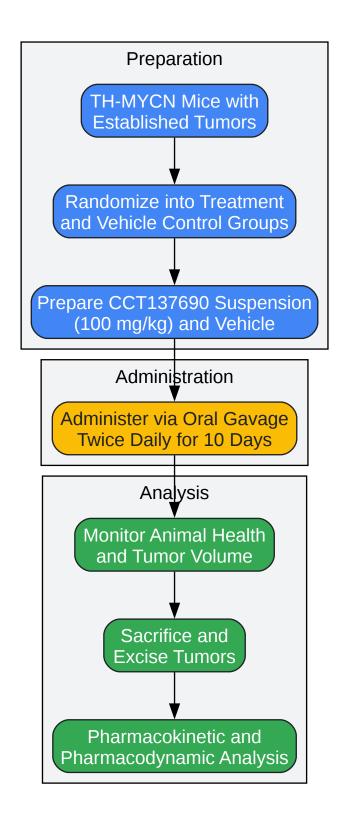
Signaling Pathway of CCT137690

CCT137690 primarily targets Aurora kinases A and B, which are key regulators of mitotic progression. Inhibition of these kinases leads to defects in spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis in cancer cells. In MYCN-amplified neuroblastoma, inhibition of Aurora A by CCT137690 has the additional effect of destabilizing the MYCN oncoprotein.









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